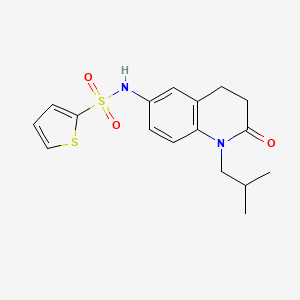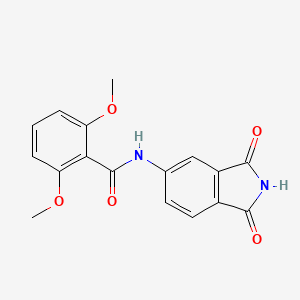![molecular formula C14H15FN2O3 B2954157 N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide CAS No. 1825463-80-6](/img/structure/B2954157.png)
N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a cyano group (CN), a cyclopropyl group (a three-carbon ring), and methoxy groups (OCH3) attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it may involve techniques used in the synthesis of similar compounds. For instance, the Suzuki-Miyaura coupling, a widely-used reaction in organic chemistry, could be involved in forming carbon-carbon bonds .Molecular Structure Analysis
The compound has a cyclopropyl group, which is a three-carbon ring, attached to a cyano group. The benzamide portion of the molecule consists of a benzene ring attached to an amide group. The benzene ring also has fluoro and methoxy substituents .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds may undergo reactions such as the nickel-catalyzed “cyano-borrowing reaction”, which involves the direct conversion of cyanohydrins and aldehydes or ketones to β-cyano ketones .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide” would require proper safety measures. While specific safety data for this compound is not available, compounds like phenylboronic acid are harmful if swallowed and require appropriate safety handling .
properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-11-6-5-9(15)12(13(11)20-2)14(18)17-10(7-16)8-3-4-8/h5-6,8,10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPPFYVSZBROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)NC(C#N)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2954074.png)
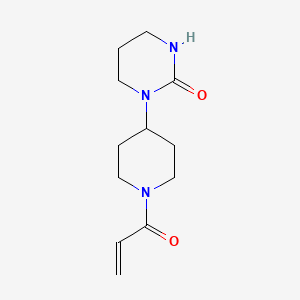
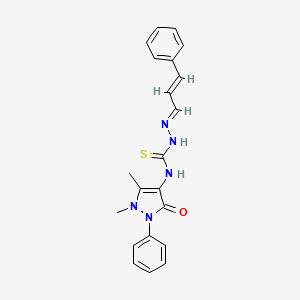
![3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid](/img/structure/B2954080.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2954082.png)
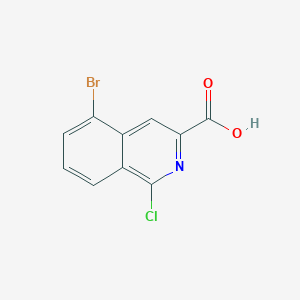
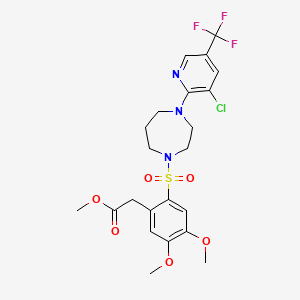
![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2954086.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2954090.png)
![(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2954091.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-3-carboxamide](/img/structure/B2954094.png)
